Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

bioequivalence generic versus reference
amitriptyline hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amitriptyline Hydrochloride

Cat. No.: S518677

Bioequivalence Study Summary

A 2020 randomized, open-label, two-period crossover study directly compared a new generic amitriptyline
tablet (Hunan Dongting Pharmaceutical) with the reference product (Sandoz Inc.) in healthy Chinese

volunteers [1].

Key Pharmacokinetic Parameters (25 mg dose) [1] The table below summarizes the comparative results

for the main active drug, amitriptyline.

Parameter Finding Statistical Result (90% CI)

AUC(_{0-t}) Equivalent exposure GMR and 90% CI within 80-
125%

AUC(_{0-»}) Equivalent exposure GMR and 90% CI within 80-
125%

C(_{max}) Equivalent peak concentration GMR and 90% CI within 80-
125%

T(_{max}) No significant difference P >0.05
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Parameter Finding Statistical Result (90% CI)
t(_{1/2}) No significant difference P >0.05

Safety Well tolerated by subjects; no serious adverse events N/A

Profile reported

Conclusion: The study concluded that the test (generic) and reference products were bioequivalent in terms

of the rate and extent of drug absorption under both fasting and fed conditions [1].

Detailed Experimental Protocol

The bioequivalence assessment was conducted using the following methodology [1]:

¢ Study Design: A randomized, open-label, two-period crossover study.

¢ Clinical Registration: NCT03646526.

¢ Ethics Approval: Approved by the ethics committee of the First Affiliated Hospital, College of
Medicine, Zhejiang University (Approval No. 2018-EC-38).

Subjects: 48 healthy Chinese volunteers (24 for fasting, 24 for fed conditions). Demographics included: -
Age: 18 to 45 years - BMI: 19 to 26 kg/m?

Procedure:

¢ Treatment: Subjects randomly received a single 25 mg dose of either the test or reference
formulation.

e Washout: A 3-week washout period separated the two treatment periods.

e Conditions: The study was conducted under both fasting and fed conditions. The fed group
consumed a standard high-fat breakfast (800-1000 kcal) 30 minutes before dosing.

¢ Blood Sampling: Blood samples (4 mL) were collected in K2-EDTA tubes at pre-dose and up to 144
hours post-dose.

e Sample Handling: Plasma was separated via centrifugation and stored at -70°C. All procedures were
performed under scarce light due to the photosensitive nature of the analytes.

Analytical Method:

e Technique: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
¢ Analytes: Plasma concentrations of amitriptyline and its active metabolite, nortriptyline.
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¢ Validation: The method was validated by CMIC (Suzhou) Pharmaceutical Technology Co., Ltd.

Analysis:

¢ Primary Endpoints: AUC({0-t}), AUC({0-»}), and C(_{max}).

e Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios
(test/reference) of these parameters must fall within the 80-125% range.

o Safety Monitoring: Included laboratory tests, physical examinations, vital signs, and recording all

adverse events (AES).

This workflow can be visualized as follows:
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Additional Relevant Data

e Dose Proportionality: A separate study on 10 mg and 25 mg amitriptyline hydrochloride tablets in
healthy Korean volunteers found that exposure was dose-proportional over this range, with a
predictable and linear increase in systemic exposure [2].

¢ Metabolite Monitoring: The bioequivalence study also measured nortriptyline, an active metabolite
of amitriptyline that contributes to its therapeutic activity. The comparison of nortriptyline parameters
was used to support the overall therapeutic equivalence assessment [1].

e Beyond Depression: Amitriptyline is a well-established drug with expanding off-label applications.
Research trends show its use for neuropathic pain, fibromyalgia, and migraine, making its
bioequivalence important for a wide range of clinical conditions [3].

Key Takeaways for Professionals

For researchers and drug development professionals, this data provides strong evidence that the assessed
generic amitriptyline hydrochloride tablet is a pharmaceutically equivalent and therapeutically

interchangeable alternative to the reference product.

¢ Regulatory Standard Met: The study was conducted in accordance with standard regulatory
requirements (FDA/EMA bioequivalence guidelines) using a robust crossover design.

e Comprehensive Assessment: Bioequivalence was demonstrated under both fasting and fed
conditions, and for both the parent drug and its active metabolite.

¢ Clinical Relevance: Establishing bioequivalence supports the generic product's use across all
approved and common off-label indications for amitriptyline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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